molecular formula C12H8FNO2 B12946794 4-(3-Fluoropyridin-4-yl)benzoic acid

4-(3-Fluoropyridin-4-yl)benzoic acid

Cat. No.: B12946794
M. Wt: 217.20 g/mol
InChI Key: GQOOWPQVYVYUNX-UHFFFAOYSA-N
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Description

4-(3-Fluoropyridin-4-yl)benzoic acid is a fluorinated aromatic carboxylic acid featuring a pyridine ring substituted with fluorine at the 3-position and linked to a benzoic acid moiety at the 4-position.

Properties

Molecular Formula

C12H8FNO2

Molecular Weight

217.20 g/mol

IUPAC Name

4-(3-fluoropyridin-4-yl)benzoic acid

InChI

InChI=1S/C12H8FNO2/c13-11-7-14-6-5-10(11)8-1-3-9(4-2-8)12(15)16/h1-7H,(H,15,16)

InChI Key

GQOOWPQVYVYUNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NC=C2)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoropyridin-4-yl)benzoic acid typically involves the coupling of 3-fluoropyridine with a benzoic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the coupling of a boronic acid derivative of benzoic acid with 3-fluoropyridine . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods

Industrial production of 4-(3-Fluoropyridin-4-yl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoropyridin-4-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

4-(3-Fluoropyridin-4-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Fluoropyridin-4-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds .

Comparison with Similar Compounds

Structural and Electronic Differences

(a) Substituent Position and Type
  • 4-(Pyridin-4-yl)benzoic acid (CAS 4385-76-6): Lacks fluorine on the pyridine ring, reducing electron-withdrawing effects compared to the 3-fluoro analog. Molecular weight: 199.2 g/mol .
  • 4-(4-Trifluoromethyl-pyridin-2-yl)-benzoic acid (CAS 1299607-71-8): Features a trifluoromethyl group at the pyridine 4-position, introducing stronger electron-withdrawing effects. Molecular weight: 267.2 g/mol .
  • 4-(4-Fluorophenoxy)benzoic acid (CAS 129623-61-6): Contains a fluorophenoxy group instead of fluoropyridine. Melting point: 171–175°C .
(b) Impact of Fluorine Substitution
  • Fluorine at the pyridine 3-position in 4-(3-Fluoropyridin-4-yl)benzoic acid enhances acidity of the carboxylic acid group compared to non-fluorinated analogs (e.g., 4-(Pyridin-4-yl)benzoic acid) due to inductive effects. This may improve solubility in polar solvents or binding to biological targets .
  • In contrast, 2-Fluoro-4-(2-hydroxypyridin-4-yl)benzoic acid (CAS 1267011-08-4) includes a hydroxyl group on the pyridine ring, which introduces hydrogen-bonding capabilities absent in the target compound .

Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
4-(3-Fluoropyridin-4-yl)benzoic acid C12H8FNO2 ~233.2* Not reported Fluorine at pyridine 3-position
4-(Pyridin-4-yl)benzoic acid C12H9NO2 199.2 Not reported Non-fluorinated analog
4-(4-Fluorophenoxy)benzoic acid C13H9FO3 232.21 171–175 Fluorophenoxy substituent
4-[4-(Trifluoromethyl)-2-pyridyl]benzoic acid C13H8F3NO2 267.2 Not reported Strong electron-withdrawing CF3

*Calculated based on molecular formula.

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